(2H3)Acetic Acid is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules. Its advantages include:
Due to the presence of deuterium, (2H3)Acetic Acid can be used as a tracer molecule in metabolic studies. By incorporating this molecule into a biological system, researchers can track the metabolic fate of the labeled molecule and gain insights into cellular processes.
For example, researchers might use (2H3)Acetic Acid to study:
(2H3)Acetic Acid can be used as a model system to study the interactions between proteins and solvent molecules.
Acetic acid-d4 is a deuterated form of acetic acid, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₂D₄O₂, and it is characterized by its unique isotopic composition, which makes it valuable in various scientific applications, particularly in nuclear magnetic resonance spectroscopy. Acetic acid-d4 appears as a colorless liquid with a pungent odor, similar to its non-deuterated counterpart. It has a boiling point of approximately 118 °C and is miscible with water, alcohols, and ether.
While acetic acid-d4 itself does not exhibit significant biological activity distinct from that of regular acetic acid, it serves as a useful tool in biological research. Its isotopic labeling allows for tracking metabolic pathways and interactions within biological systems without altering the behavior of acetic acid significantly. Studies have shown that deuterated compounds can influence enzyme kinetics and stability due to kinetic isotope effects.
Acetic acid-d4 can be synthesized through several methods:
Acetic acid-d4 finds applications in various fields:
Interaction studies involving acetic acid-d4 focus on its behavior in different chemical environments. For example, studies on its dissociation constants reveal insights into how deuteration affects acidity and solvation dynamics in various solvents . Additionally, it has been used to investigate solvent effects in ligand substitution reactions, providing valuable information about electronic interactions in complex systems .
Acetic acid-d4 is part of a broader family of deuterated compounds. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetic Acid | C₂H₄O₂ | Non-deuterated form widely used in food and industry. |
Propionic Acid | C₃H₆O₂ | Similar structure but one additional carbon atom. |
Butyric Acid | C₄H₈O₂ | Four carbon atoms; used in food flavoring. |
Deuterated Ethanol | C₂D₅OH | Used as a solvent; similar applications to acetic acid-d4. |
Uniqueness of Acetic Acid-d4: The primary distinction of acetic acid-d4 lies in its isotopic labeling, which allows for enhanced analytical capabilities without altering the fundamental properties of the compound. This makes it particularly valuable for researchers needing precise measurements or tracking within complex biological systems.
The ortho-selective deuteration of phenylacetic acid derivatives represents a paradigm shift in accessing deuterated pharmaceuticals. Palladium(II) catalysts, when paired with acetic acid-d₄, achieve >97% deuterium incorporation at the γ C(sp²) position of pyridone-containing substrates [1]. This methodology leverages 3-amino-1-methyl-1H-pyridin-2-one (AMP) as a dual-functioning directing group, which coordinates palladium and remains integral to the final medicinal target [1].
The reaction proceeds through a six-membered palladacycle intermediate formed after ortho-C–H activation (Scheme 1). Acetic acid-d₄ serves as both the deuterium source and proton shuttle, with D⁺ electrophiles generated via acid dissociation [2]. Kinetic studies reveal that the rate-determining step involves aryl-palladium bond formation, followed by rapid deuterium transfer [5].
Table 1: Optimization Parameters for Ortho-Deuteration
Variable | Optimal Condition | Deuteration Efficiency |
---|---|---|
Catalyst | Pd(OAc)₂ | 98% |
Temperature | 100°C | >97% |
Reaction Time | 24 hours | 95-99% |
Solvent | Acetic acid-d₄ | >97% |
The protocol accommodates esters, amides, and ketones, with electron-withdrawing groups enhancing regioselectivity [2]. Gram-scale synthesis of deuterated biphenyl acetic acid—a compound with anticonvulsant properties—demonstrates industrial viability, achieving 89% yield and 97% isotopic purity [1]. Comparative analysis with iridium-based systems shows palladium’s superiority in avoiding over-deuteration at β positions [2].
While conjugated linoleic acid deuteration remains unexplored in current literature, acetic acid-d₄ has proven instrumental in labeling pharmaceuticals like ibuprofen and naproxen. Iridium catalysts such as [Ir(COD)(PBn₃)(IMes)]PF₆ enable selective deuteration of aryl ketones and amides in ethereal solvents, with acetic acid-d₄ participating in proton-coupled electron transfer (PCET) steps [3].
Visible-light-mediated decarboxylative N-alkylation employs acetic acid-d₄ as a deuterium reservoir for synthesizing N-trideuteromethylated anilines (Scheme 2). Copper(II) hexafluoroacetylacetonate [Cu(hfac)₂] synergizes with acridine photocatalysts, achieving 82% deuterium incorporation in one pot [3]. This method circumvents traditional limitations in alkylating secondary amines, as demonstrated in the synthesis of N-arylpyrrolidines [3].
Table 2: Deuterium Incorporation in Drug Candidates
Compound | Position | % D Incorporation | Catalyst |
---|---|---|---|
Ibuprofen | Ortho-aryl | 94% | Pd-NHC |
Edaravone | Pyrazolone C4 | 88% | Pd(TFA)₂ |
SR 121463 | Tetrazole | 91% | Ir-SIMes |
The choice of solvent critically influences deuteration efficiency and selectivity. Acetic acid-d₄ outperforms chlorinated solvents like DCM in palladium-catalyzed systems due to its dual role as deuterium donor and reaction medium [2].
In praseodymium acetate hydrate deuteriation—a model for lanthanide coordination complexes—acetic acid-d₄’s high dielectric constant (ε = 6.2) facilitates ionic intermediates. Comparative studies show 40% faster deuterium exchange in acetic acid-d₄ versus THF-d₈, attributed to enhanced stabilization of palladium-acetate complexes [4].
Primary kinetic isotope effects (KIE = 2.1-3.4) observed in H/D exchange reactions stem from acetic acid-d₄’s ability to stabilize transition states through deuterium bonding [5]. This contrasts with non-coordinating solvents like toluene-d₈, which exhibit KIEs below 1.5 due to limited proton shuttle capacity [2].
Acetic acid-d4 has emerged as a specialized deuterated solvent for advanced ribonucleic acid Nuclear Magnetic Resonance spectroscopy applications, particularly in high-resolution structural studies of large ribonucleic acid molecules [1] [2] [3]. The compound serves as an optimal solvent choice for ribonucleic acid labeling experiments due to its unique combination of chemical properties and isotopic composition that significantly enhance spectral quality and resolution.
The use of acetic acid-d4 in ribonucleic acid Nuclear Magnetic Resonance studies provides substantial advantages through selective deuteration approaches. Research has demonstrated that deuterated solvents, including acetic acid-d4, dramatically reduce spectral crowding by eliminating competing relaxation pathways among dipolar coupled protons [2] [4]. This effect is particularly pronounced in large ribonucleic acid molecules where conventional proton Nuclear Magnetic Resonance spectroscopy suffers from severe chemical shift overlap and broad linewidths.
Studies utilizing acetic acid-d4 have shown remarkable improvements in Nuclear Magnetic Resonance spectral quality for ribonucleic acid molecules. The deuterated solvent enables the preparation of specifically labeled ribonucleic acid samples where selective protonation can be achieved against a deuterated background [1] [5]. This selective labeling strategy has proven essential for studying large ribonucleic acid structures, with research groups successfully applying these methods to ribonucleic acid molecules exceeding 30 kilodaltons in molecular weight.
The implementation of acetic acid-d4 in ribonucleic acid research has facilitated the development of sophisticated isotope labeling schemes. Multiple segmental and selective isotope labeling strategies have been demonstrated using acetic acid-d4 as part of comprehensive deuteration protocols [6]. These approaches allow researchers to introduce selectively labeled segments into large ribonucleic acid molecules, enabling the study of specific structural domains while suppressing signals from other regions.
Research findings indicate that acetic acid-d4 contributes to improved relaxation properties in deuterated ribonucleic acid samples. The nonselective longitudinal and transverse relaxation rates in deuterated ribonucleic acid molecules are approximately twice as long as those observed in unlabeled samples, leading to enhanced signal-to-noise ratios and improved spectral resolution [1]. This enhancement is crucial for the Nuclear Magnetic Resonance analysis of large ribonucleic acid structures where relaxation optimization is essential for obtaining high-quality structural data.
The application of acetic acid-d4 in ribonucleic acid Nuclear Magnetic Resonance studies often involves its use in specialized buffer systems designed to maintain optimal solution conditions while preserving the benefits of deuteration [7] [8]. Research has shown that acetic acid-d4 can be effectively incorporated into sodium acetate buffer systems, providing pH control at physiological conditions while maintaining the deuterated environment necessary for high-resolution Nuclear Magnetic Resonance measurements.
Practical implementations have demonstrated the compound's effectiveness in reducing hydrogen-deuterium exchange artifacts that can complicate ribonucleic acid Nuclear Magnetic Resonance analysis. The stable deuterated environment provided by acetic acid-d4 ensures consistent isotopic labeling throughout the measurement period, preventing unwanted exchange processes that could compromise data quality [9].
Quantitative proton Nuclear Magnetic Resonance spectroscopy utilizing acetic acid-d4 has become an indispensable analytical tool in pharmaceutical compound profiling and drug development applications [10] [11] [12] [13] [14]. The compound serves multiple critical functions in quantitative Nuclear Magnetic Resonance methodologies, particularly as a deuterated solvent for internal standard dissolution and as a medium for pharmaceutical potency determinations.
Acetic acid-d4 demonstrates exceptional utility as a deuterated solvent for dissolving internal standards in quantitative Nuclear Magnetic Resonance quantification experiments [15]. The compound's polar and protic nature makes it particularly suitable for pharmaceutical compounds that require polar solvent environments for optimal solubility and stability. Research has validated the use of acetic acid-d4 in quantitative Nuclear Magnetic Resonance methods that achieve precision levels with relative standard deviations below 0.5 percent for pharmaceutical potency determinations [10] [11].
Quantitative Nuclear Magnetic Resonance methods employing acetic acid-d4 have been successfully validated according to International Conference on Harmonization guidelines for pharmaceutical analysis [10] [11] [16]. These validated methods demonstrate excellent linearity over concentration ranges of 80 to 120 percent of nominal sample concentrations, with correlation coefficients exceeding 0.995. The accuracy of these methods has been confirmed through recovery studies showing average recoveries between 98.8 and 99.9 percent for various pharmaceutical compounds.
The precision of quantitative Nuclear Magnetic Resonance methods using acetic acid-d4 has been thoroughly characterized through repeatability studies. Research findings indicate that relative standard deviations for pharmaceutical potency determinations consistently fall below 0.5 percent, demonstrating the exceptional reproducibility of these analytical approaches [11] [13]. This level of precision meets or exceeds the requirements for pharmaceutical quality control applications and supports the use of quantitative Nuclear Magnetic Resonance as a primary analytical method.
The pharmaceutical industry has increasingly adopted quantitative Nuclear Magnetic Resonance methods utilizing acetic acid-d4 for various analytical challenges, including potency determination, impurity quantification, and process analytics [13] [14] [17]. These applications span from early-stage drug development through commercial manufacturing, with particular emphasis on biotherapeutic drug development where traditional analytical methods may face limitations.
Research has demonstrated the effectiveness of acetic acid-d4-based quantitative Nuclear Magnetic Resonance methods for analyzing small molecule process impurities in biopharmaceutical manufacturing processes [17]. The method's ability to provide rapid screening and evaluation capabilities has facilitated scientifically sound business decisions regarding product quality and patient safety. The versatility of quantitative Nuclear Magnetic Resonance approaches using acetic acid-d4 has proven valuable for addressing analytical challenges that are difficult to resolve using conventional separation-based techniques.
The investigation of chemical shift anisotropy in deuterated solvent environments represents a sophisticated application of acetic acid-d4 in advanced Nuclear Magnetic Resonance spectroscopy studies [18] [19] [20] [21]. Chemical shift anisotropy effects provide crucial information about molecular orientation, dynamics, and electronic environments that cannot be obtained through conventional isotropic Nuclear Magnetic Resonance measurements.
Chemical shift anisotropy arises from the orientation-dependent interaction between nuclear spins and the external magnetic field, reflecting the anisotropic electronic environment surrounding observed nuclei [21] [22]. In solution Nuclear Magnetic Resonance spectroscopy, this anisotropy is typically averaged to zero by rapid molecular tumbling, resulting in observation of only isotropic chemical shifts. However, under conditions of partial molecular alignment or in studies of oriented systems, residual chemical shift anisotropy effects become observable and provide valuable structural information.
The measurement of chemical shift anisotropy in deuterated solvent environments utilizing acetic acid-d4 enables the characterization of molecular alignment tensors and orientation-dependent interactions [20] [23]. These measurements are particularly valuable for understanding the relationship between chemical shift anisotropy parameters and molecular conformation, hydrogen bonding interactions, and electronic structure modifications induced by deuteration.
Research utilizing acetic acid-d4 has revealed significant deuterium isotope effects on chemical shift anisotropy parameters [18] [19] [24]. Long-range deuterium isotope effects on carbon-13 Nuclear Magnetic Resonance chemical shifts have been observed to extend several bonds from the site of deuterium substitution, with effects detectable even at four-bond distances. These effects provide insights into the electronic transmission mechanisms and conformational changes that accompany deuterium substitution.
The magnitude and direction of deuterium isotope effects on chemical shift anisotropy depend on several factors, including the site of deuterium substitution, hydrogen bonding interactions, and molecular conformation [24] [25]. One-bond isotope effects typically range from 0.2 to 1.5 parts per million upfield, while two-bond effects are generally smaller, approximately 0.1 parts per million. These isotope effects provide a sensitive probe for local electronic environments and can reveal information about hydrogen bonding geometry and molecular dynamics.
The use of acetic acid-d4 in chemical shift anisotropy studies has enabled advanced investigations of molecular structure and dynamics in complex systems [19] [26] [27]. These studies have particular relevance for understanding protein folding, ligand binding interactions, and conformational changes in biological macromolecules. The ability to measure chemical shift anisotropy parameters in deuterated environments provides complementary information to conventional structural techniques.
Practical applications of chemical shift anisotropy measurements using acetic acid-d4 include the determination of molecular alignment tensors, characterization of conformational exchange processes, and investigation of intermolecular interactions [20] [26]. These measurements have proven particularly valuable for studying systems where conventional Nuclear Magnetic Resonance approaches provide limited structural information, such as large molecular complexes or partially disordered systems.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂D₄O₂ | [28] [29] [30] |
Molecular Weight (g/mol) | 64.08 | [28] [29] [30] |
CAS Number | 1186-52-3 | [28] [29] [30] |
Melting Point (°C) | 15-16 | [29] [31] [30] |
Boiling Point (°C) | 115.5-118 | [29] [31] [30] |
Density (g/mL at 25°C) | 1.12-1.119 | [29] [31] [30] |
Isotopic Purity (% D) | ≥99.5 | [29] [32] [30] |
Chemical Purity (%) | ≥99.0 | [29] [32] [30] |
Nuclear Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |
---|---|---|---|---|
Carboxyl ¹H (COOD) | 11.53-11.65 | singlet (1H) | - | [33] [34] [35] |
Methyl ¹H (CD₃) | 2.03-2.04 | quintet (5H) | 2.0-2.2 | [33] [34] [35] |
Carboxyl ¹³C (COO) | 178.4-179.0 | broad | - | [33] [34] [35] |
Methyl ¹³C (CD₃) | 20.0 | septet (7H) | 20 | [33] [34] [35] |
Type of Effect | Magnitude (ppm) | Typical Direction | Mechanism | Reference |
---|---|---|---|---|
One-bond effect (¹³C) | 0.2-1.5 | Upfield | Direct bonding effect | [24] [25] |
Two-bond effect (¹³C) | ~0.1 | Upfield | Through-bond transmission | [24] [25] |
Long-range effects | Detectable | Context-dependent | Hydrogen bonding effects | [24] [25] |
Proton chemical shift effects | 0.02-0.32 (ppb scale) | Usually upfield | Vibrational averaging | [24] [25] |
Flammable;Corrosive